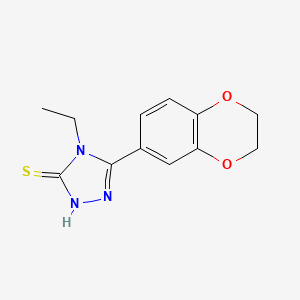

N'-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

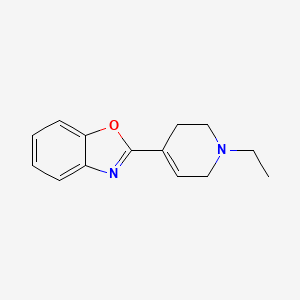

“N’-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide” is a chemical compound with the linear formula C17H18N2O5 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

While specific synthesis details for this compound were not found, similar compounds such as 4-chloro-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate have been synthesized and characterized by physico-chemical methods and single crystal X-ray diffraction .Molecular Structure Analysis

The crystal structure of a similar compound, (E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide monohydrate, has been studied . The structure is monoclinic, with a = 8.375(2)Å, b = 22.018(6)Å, c = 9.237(3)Å, β = 106.271(3)°, and V = 1635.1(8)ų .Scientific Research Applications

Crystallography and Structural Analysis

The compound has been studied for its crystal structure, which provides valuable insights into its molecular configuration and potential interactions with other molecules. The crystal structure of (E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide monohydrate has been determined, revealing a monoclinic space group with specific atomic coordinates and displacement parameters . This information is crucial for understanding the compound’s chemical behavior and reactivity, which can be applied in designing drugs and materials with desired properties.

Catalysis

Schiff bases, like the one , are known for their applications in catalysis. They can act as catalysts in various chemical reactions, including hydrogenation and oxidation processes . This makes them valuable in industrial applications where they can enhance reaction rates and selectivity, leading to more efficient production processes.

Analytical Reagents

Due to their ability to form complexes with metal ions, Schiff bases are often used as analytical reagents. They can be employed in colorimetric assays to detect, quantify, or separate metal ions in a solution, which is useful in environmental monitoring and quality control in various industries .

Industrial Dyes

The chromophoric nature of Schiff bases allows them to be used in the synthesis of industrial dyes. These compounds can provide a wide range of colors and are used in textiles, inks, and plastics to impart color properties that are stable under various conditions .

Safety And Hazards

properties

IUPAC Name |

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-15-9-12(7-8-14(15)19)10-17-18-16(20)11-22-13-5-3-2-4-6-13/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDWHEJMMPURII-LICLKQGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B603397.png)

![Ethyl 3-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B603402.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]cyclohexanecarboxamide](/img/structure/B603404.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-phenylpropanamide](/img/structure/B603405.png)

![2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B603407.png)

![3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B603410.png)

![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B603411.png)

![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B603415.png)

![2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate](/img/structure/B603416.png)